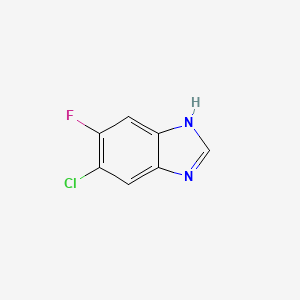

6-Chloro-5-fluorobenzimidazole

描述

Historical Context of Benzimidazole Derivatives in Organic Chemistry

The development of benzimidazole chemistry traces its origins to the 1940s, when researchers first recognized the potential of this heterocyclic system to mimic purine structures and provide biological responses. The initial investigation into the biological activity of benzimidazole derivatives was reported in 1944 by Woolley, who speculated that benzimidazoles could act similarly to purines in biological systems. This pioneering work established the foundation for decades of research into benzimidazole derivatives and their applications in medicinal chemistry.

The significance of benzimidazole derivatives in pharmaceutical research became particularly evident when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and that some benzimidazole derivatives possessed vitamin B₁₂-like biological activity. This discovery catalyzed extensive research into the synthesis and biological evaluation of benzimidazole derivatives, leading to the development of numerous therapeutic agents across diverse medical applications. The benzimidazole nucleus was recognized as a stable platform upon which drugs could be developed, establishing it as a privileged structure in medicinal chemistry.

Throughout the subsequent decades, benzimidazole derivatives have emerged as important therapeutic agents across multiple pharmaceutical categories, including antiparasitic, antimicrobial, antiviral, antifungal, anticonvulsant, antihypertensive, antihistaminic, analgesic, anti-inflammatory, anticancer, anticoagulant, and proton pump inhibitor medications. Notable examples include albendazole, mebendazole, and thiabendazole as antihelmintic agents, omeprazole, lansoprazole, and pantoprazole as proton pump inhibitors, and candesartan cilexetil and telmisartan as antihypertensive medications. The systematic introduction of halogen substituents into the benzimidazole framework has proven particularly valuable for modulating biological activity and improving pharmaceutical properties.

The evolution of halogenated benzimidazole derivatives has been driven by the recognition that halogen atoms can significantly influence molecular properties through their electronic effects, lipophilicity modifications, and potential for specific molecular interactions. The development of this compound represents a continuation of this historical trend toward strategic halogenation for enhanced pharmaceutical and synthetic utility. Modern synthetic chemistry has provided increasingly sophisticated methods for the precise introduction of halogen substituents, enabling the preparation of compounds with specific substitution patterns that would have been challenging to achieve using earlier methodologies.

Structural Significance of Halogen Substituents in Heterocyclic Compounds

The incorporation of halogen atoms into heterocyclic compounds fundamentally alters their chemical and physical properties through multiple mechanisms, making halogenated heterocycles among the most versatile building blocks in synthetic and medicinal chemistry. Halogen atoms serve as powerful electron-withdrawing groups that can dramatically influence the electronic distribution within aromatic systems, affecting reactivity patterns, molecular interactions, and biological activity. In the case of this compound, the presence of both chlorine and fluorine substituents creates a unique electronic environment that distinguishes this compound from other benzimidazole derivatives.

Fluorine, as the most electronegative element, exerts profound electronic effects when incorporated into organic molecules. In aromatic systems, fluorine substitution typically results in significant electron withdrawal from the aromatic ring, leading to decreased electron density and altered reactivity patterns. The small size of fluorine allows for minimal steric disruption while maximizing electronic effects, making fluorinated compounds particularly valuable in medicinal chemistry applications. The 5-fluorine substituent in this compound contributes to the compound's overall electron-deficient character and influences its potential for molecular interactions.

Chlorine substitution provides a different set of effects compared to fluorine, offering a balance between electronic and steric influences. Chlorine atoms are larger than fluorine but still maintain significant electronegativity, resulting in both electron-withdrawing effects and increased steric bulk. The 6-chlorine substituent in this compound not only affects the electronic properties of the benzimidazole ring but also provides a handle for further synthetic transformations through nucleophilic substitution reactions or metal-catalyzed cross-coupling processes.

The specific positioning of the chlorine and fluorine substituents in this compound creates a distinctive substitution pattern that influences the compound's three-dimensional structure and molecular interactions. Research has demonstrated that halogen atoms can participate in specific non-covalent interactions, including halogen bonding, which can be crucial for biological activity and molecular recognition processes. The combination of 5-fluorine and 6-chlorine substitution provides opportunities for both electronic modulation and specific molecular interactions that may not be achievable with other substitution patterns.

Halogenated heterocycles serve as valuable synthetic intermediates because the halogen atoms can be readily replaced or modified through various chemical transformations. The chlorine atom in this compound, in particular, can undergo nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and other transformations that enable the synthesis of more complex molecular structures. This synthetic versatility makes halogenated benzimidazoles important building blocks for the preparation of pharmaceutical agents and other bioactive compounds.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming halogenated heterocyclic compounds. The official IUPAC name for this compound is 6-chloro-5-fluoro-1H-benzimidazole, which accurately describes the positions of the halogen substituents and the nature of the heterocyclic core structure. The numbering system for benzimidazole derivatives begins with the nitrogen atoms occupying positions 1 and 3, with the remaining positions numbered sequentially around the bicyclic system.

The compound is registered under Chemical Abstracts Service number 175135-04-3, providing a unique identifier for chemical databases and literature searches. Alternative nomenclature systems have generated several synonymous names for this compound, including 5-chloro-6-fluoro-1H-benzimidazole, 1H-benzimidazole 6-chloro-5-fluoro, and 6-chloro-5-fluoro-1H-benzo[d]imidazole. These naming variations reflect different approaches to numbering and systematic nomenclature conventions, but all refer to the same chemical structure.

The molecular descriptor codes provide additional identification methods for this compound, with the International Chemical Identifier key being YITVVUARATZCAT-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation is c1cc2[nH]cnc2cc1ClF, which encodes the molecular structure in a standardized format suitable for computational chemistry applications. These descriptor systems enable precise identification and retrieval of chemical information across different databases and software platforms.

The compound's classification extends beyond simple nomenclature to include its categorization within broader chemical families. This compound belongs to the general class of halogenated heterocycles, specifically representing a dihalogenated benzimidazole derivative. Within pharmaceutical chemistry contexts, it may be classified as a benzimidazole building block or intermediate, reflecting its utility in drug synthesis and development programs. The compound's Molecular Design Limited number MFCD00156132 provides additional identification within chemical supplier databases and inventory systems.

属性

IUPAC Name |

5-chloro-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITVVUARATZCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371421 | |

| Record name | 6-Chloro-5-fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-04-3 | |

| Record name | 6-Chloro-5-fluoro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Reduction of Nitro Precursors and Cyclization

Step 1: Reduction of Nitro Compound to Diamine

- The synthesis typically begins with a nitro-substituted aromatic compound bearing fluorine and chlorine substituents.

- Reduction is performed using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux at approximately 75 °C for 5–7 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is basified with 10% sodium hydroxide solution and extracted with ethyl acetate.

- The organic layer is washed with brine and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding 4-substituted-5-fluorobenzene-1,2-diamine.

- Due to instability, this diamine is used directly in the next step without further purification.

Step 2: Cyclization to 6-Chloro-5-fluoro-1H-benzimidazole-2-thiol

- The diamine is reacted with carbon disulfide (CS₂) and potassium hydroxide in rectified spirit (ethanol) under reflux at 75 °C for 5–7 hours.

- The reaction mixture is cooled, quenched with water, and acidified to pH 5 using 30% acetic acid.

- The precipitated solid is filtered, washed, and dried to yield crude substituted-2-mercaptobenzimidazole.

- Purification is achieved by recrystallization from aqueous ethanol.

- For example, 6-chloro-5-fluoro-1H-benzimidazole-2-thiol is obtained with a yield of approximately 71% and melting point 291–294 °C.

Cyclocondensation with Aldehydes in the Presence of Sodium Metabisulfite

- A mixture of 4-(benzo[d]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine, an appropriate aldehyde, and sodium metabisulfite is heated in dry dimethylformamide (DMF) at 120 °C under nitrogen atmosphere for 18 hours.

- The reaction progress is monitored by TLC until the starting materials are consumed.

- After cooling, the mixture is poured into water and extracted with ethyl acetate.

- The organic phase is dried and concentrated under vacuum.

- The crude product is purified by recrystallization from ethanol to afford substituted benzimidazole derivatives.

Alkylation of 2-Mercaptobenzimidazole Derivatives

- The 2-mercaptobenzimidazole intermediate can be further functionalized by alkylation.

- This involves stirring the mercaptobenzimidazole with anhydrous potassium carbonate in dry DMF at room temperature.

- An aryl or alkyl halide is added dropwise, and the reaction proceeds under nitrogen atmosphere until completion.

- The reaction mixture is poured into water, extracted with ethyl acetate, washed, dried, and concentrated.

- Purification is performed by silica gel chromatography using gradient elution with ethyl acetate and petroleum ether or cyclohexane.

- This method allows the synthesis of various substituted 5-fluoro-2-(substitutedphenylthio)-6-substituted-1H-benzimidazoles.

Condensation with o-Phenylenediamine and Substituted Aldehydes (Industrial Approach)

- Industrial synthesis often employs the condensation of o-phenylenediamine derivatives with substituted benzaldehydes under acidic catalysis.

- The reaction is carried out under reflux in solvents such as ethanol or acetonitrile.

- Continuous flow reactors and optimized reaction parameters improve yield and purity.

- Green chemistry principles, including solvent-free conditions and recyclable catalysts, are increasingly incorporated.

Summary Table of Preparation Methods

| Step | Method Description | Reagents & Conditions | Yield & Remarks |

|---|---|---|---|

| 1 | Reduction of nitro compound to diamine | SnCl₂·2H₂O in ethanol, reflux 75 °C, 5–7 h | Used crude due to instability |

| 2 | Cyclization with carbon disulfide to 2-thiol benzimidazole | CS₂, KOH in ethanol, reflux 75 °C, 5–7 h; acidification with acetic acid | Yield ~71%, mp 291–294 °C |

| 3 | Cyclocondensation with aldehydes | Diamine + aldehyde + sodium metabisulfite in DMF, 120 °C, 18 h, N₂ atmosphere | Purification by recrystallization |

| 4 | Alkylation of 2-mercaptobenzimidazole | Mercaptobenzimidazole + aryl/alkyl halide + K₂CO₃ in DMF, room temp, N₂ atmosphere | Purification by silica gel chromatography |

| 5 | Industrial condensation | o-Phenylenediamine + substituted benzaldehyde, acid catalyst, reflux in ethanol/acetonitrile | Scalable, green chemistry adaptations |

Detailed Research Findings and Notes

- The initial reduction step is critical for obtaining the diamine intermediate, which is sensitive and unstable, necessitating immediate use in subsequent steps to avoid decomposition.

- The cyclization with carbon disulfide forms the benzimidazole-2-thiol core, which is a versatile intermediate for further functionalization.

- The use of sodium metabisulfite in cyclocondensation reactions facilitates the formation of benzimidazole rings under relatively mild conditions with good selectivity.

- Alkylation reactions allow structural diversification, which is important for tuning biological activity and physicochemical properties of the benzimidazole derivatives.

- Industrial methods emphasize process efficiency and environmental considerations, employing continuous flow techniques and greener solvents or catalysts to meet regulatory and sustainability goals.

This comprehensive overview synthesizes diverse research data on the preparation of 6-chloro-5-fluorobenzimidazole, highlighting key synthetic routes, reaction parameters, and purification strategies. The methods described provide a robust foundation for laboratory synthesis and industrial-scale production of this important chemical entity.

化学反应分析

Types of Reactions: 6-Chloro-5-fluorobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring .

科学研究应用

Synthesis of 6-Chloro-5-fluorobenzimidazole Derivatives

The synthesis of this compound derivatives has been explored extensively. Research has demonstrated various methods for creating new derivatives that exhibit enhanced biological properties. For instance, microwave-assisted synthesis has been utilized to create fluoro-benzimidazole derivatives, which were subsequently tested for antimicrobial activity against resistant strains of pathogens .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Compound Yield (%) | Reference |

|---|---|---|

| Microwave-assisted | 78% | |

| Claisen–Schmidt reaction | Variable | |

| Alkylation | Variable |

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For example, a derivative synthesized from this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.49 µg/mL against Escherichia coli strains .

Case Study: Antimicrobial Screening

A series of derivatives were screened for their antimicrobial properties:

- Compound A : MIC against E. coli: 0.49 µg/mL

- Compound B : MIC against Klebsiella sp.: 0.98 µg/mL

- Compound C : MIC against Salmonella typhimurium: 0.75 µg/mL

These findings underscore the potential of this compound derivatives in developing new antimicrobial agents.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Various studies have reported its efficacy against different cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT-116). One study noted that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 2: Antitumor Activity Data

Conclusion and Future Directions

The applications of this compound are promising, particularly in the fields of antimicrobial and antitumor drug development. Ongoing research is essential to further explore its mechanisms of action and optimize its derivatives for enhanced efficacy and safety.

Future studies should focus on:

- Developing more potent derivatives with lower toxicity profiles.

- Investigating the pharmacokinetics and bioavailability of these compounds.

- Conducting clinical trials to assess their therapeutic potential in humans.

作用机制

The mechanism of action of 6-Chloro-5-fluorobenzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-Chloro-5-fluorobenzimidazole with structurally related benzimidazole derivatives:

Research Findings and Industrial Relevance

Material Science : The 2-carboxaldehyde derivative serves as a precursor for Schiff base ligands in catalytic systems .

Limitations: Non-fluorinated analogs (e.g., 2-Chloro-6-fluorobenzo[d]oxazole) exhibit lower thermal stability, emphasizing fluorine's role in enhancing robustness .

生物活性

6-Chloro-5-fluorobenzimidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzimidazole ring structure, with a chlorine atom at the 6-position and a fluorine atom at the 5-position. The molecular formula is with a molecular weight of approximately 158.56 g/mol. This unique structural configuration contributes to its reactivity and biological properties.

The biological activity of this compound is thought to stem from its ability to interact with specific biological macromolecules. Research suggests that it may inhibit enzymes or interfere with cellular processes, potentially affecting nucleic acid synthesis or disrupting cellular signaling pathways. The exact mechanisms remain under investigation, but similar compounds have shown efficacy in targeting specific enzymes or receptors in pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various strains of bacteria and fungi. For instance:

- Antibacterial Activity : In vitro tests have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for several derivatives were reported as follows:

- Antifungal Activity : The compound has also shown efficacy against fungi such as Candida albicans, with an MIC of 250 μg/ml compared to standard antifungal agents .

Case Studies and Research Findings

- Study on Antimicrobial Screening : A series of benzimidazole derivatives, including this compound, were synthesized and screened for antimicrobial activity. The results indicated that compounds with halogen substitutions displayed enhanced antibacterial properties, suggesting a structure-activity relationship that warrants further exploration .

- Inhibitory Potency Against Enzymes : A study investigated the inhibitory effects of various substituted benzimidazoles on enzymes like lipoxygenase (LOX). Notably, compound derivatives exhibited IC50 values less than 1 μM, indicating potent activity against inflammatory pathways .

- Potential in Drug Development : The compound's ability to serve as a probe in biochemical assays has led researchers to explore its application in drug development for conditions such as cancer and autoimmune diseases. Its interaction with specific kinases suggests potential therapeutic avenues that merit further clinical evaluation.

Data Table: Biological Activity Summary

常见问题

Q. What are the established synthetic routes for 6-Chloro-5-fluorobenzimidazole, and how can purity be optimized?

this compound (C₇H₄ClFN₂, CAS 175135-04-3) is typically synthesized via cyclization of substituted benzene precursors. Common methods involve chlorination and fluorination of benzimidazole derivatives under controlled conditions. For example, chlorination reagents like POCl₃ or SOCl₂ may be used, followed by fluorination with KF or Selectfluor®. Purification is critical for achieving high yields (e.g., 96% purity as reported) and often involves column chromatography or recrystallization using solvents like ethanol or acetonitrile . Optimization requires adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios of halogenating agents.

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 170.57 for [M+H]⁺).

- HPLC : To assess purity (>95%) and identify impurities.

- X-ray crystallography : For definitive structural elucidation, though this requires high-quality crystals .

Advanced Research Questions

Q. How do reaction conditions influence substitution patterns in this compound derivatives?

Substitution reactions at the chloro or fluoro positions require careful selection of nucleophiles and catalysts. For example:

- Nucleophilic aromatic substitution (SNAr) : Activated by electron-withdrawing groups (e.g., -F). Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to facilitate reactions with amines or thiols.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

Table 1 : Example reaction conditions for SNAr:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | DMF | 100°C | 75 | |

| Sodium thiolate | DMSO | 80°C | 82 |

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Competing reactions (e.g., over-halogenation or ring degradation) can arise due to harsh conditions. Mitigation strategies include:

- Temperature modulation : Lower temperatures (≤80°C) to reduce decomposition.

- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines).

- Catalyst screening : Pd or Cu catalysts with tailored ligands improve selectivity in cross-coupling .

Q. How can computational tools predict the reactivity of this compound in drug discovery?

Density functional theory (DFT) calculations assess electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinity to biological targets like kinase enzymes. For example, benzimidazole cores are known to inhibit cytochrome P450 isoforms, which can be modeled using software like Schrödinger Suite .

Q. How do solvent polarity and additives affect reaction kinetics in benzimidazole-based syntheses?

Polar solvents (e.g., DMF, acetonitrile) stabilize transition states in SNAr, accelerating reactions. Additives like tetrabutylammonium bromide (TBAB) act as phase-transfer catalysts in biphasic systems. Kinetic studies using UV-Vis spectroscopy or GC-MS can quantify rate constants under varying conditions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for this compound syntheses?

Yield variations often stem from differences in:

- Reagent quality : Anhydrous vs. hydrated reagents (e.g., KF vs. KF·2H₂O).

- Workup protocols : Incomplete extraction or drying steps.

Reproducibility requires strict adherence to documented protocols and validation via independent synthesis trials .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Protein-ligand interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structural modifications enhance the pharmacokinetic profile of benzimidazole-based compounds?

- Lipophilicity adjustment : Introducing -OH or -COOH groups improves solubility.

- Metabolic stability : Fluorine atoms reduce CYP450-mediated degradation.

- Bioisosteric replacement : Replacing chlorine with trifluoromethyl groups maintains steric bulk while altering electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。